molecular formula C22H26N2O3 B12671504 2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium acetate CAS No. 59737-02-9

2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium acetate

Cat. No.: B12671504
CAS No.: 59737-02-9
M. Wt: 366.5 g/mol
InChI Key: XNYAFIMDLLJYPY-UHFFFAOYSA-N
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Description

2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a methoxyphenyl group, an amino vinyl linkage, and a trimethylindolium core, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with an appropriate vinyl compound under controlled conditions to form the amino vinyl intermediate. This intermediate is then reacted with 1,3,3-trimethylindolium to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE include:

  • 2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM CHLORIDE
  • 2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM THIOCYANATE

Uniqueness

The uniqueness of 2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE lies in its specific functional groups and their arrangement, which confer distinct reactivity and stability. This makes it particularly valuable in applications where precise chemical behavior is required.

Properties

CAS No.

59737-02-9

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;acetate

InChI

InChI=1S/C20H22N2O.C2H4O2/c1-20(2)17-7-5-6-8-18(17)22(3)19(20)13-14-21-15-9-11-16(23-4)12-10-15;1-2(3)4/h5-14H,1-4H3;1H3,(H,3,4)

InChI Key

XNYAFIMDLLJYPY-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=CC=C(C=C3)OC)C)C

Canonical SMILES

CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)OC)C)C

Origin of Product

United States

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